molecular formula C8H8ClF2NO B13597664 (r)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol

(r)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol

Cat. No.: B13597664
M. Wt: 207.60 g/mol
InChI Key: UOYLTWDKRWFKNQ-LURJTMIESA-N
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Description

®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino, chloro, and difluoro groups in its structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may start from commercially available 3-chloro-2,4-difluoroaniline.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.

    Reaction Conditions: Typical reaction conditions may include the use of solvents like ethanol or methanol, and reagents such as sodium borohydride for reduction steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield imines, while substitution reactions could introduce new functional groups at the chloro or difluoro positions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

    Protein Interaction: Could be used in studies of protein-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

    Diagnostic Agents: May be used in the synthesis of diagnostic agents for imaging or detection of diseases.

Industry

    Material Science:

    Agriculture: Could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group suggests it could form hydrogen bonds, while the chloro and difluoro groups may participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-chlorophenyl)ethan-1-ol: Lacks the difluoro groups, which may affect its reactivity and biological activity.

    ®-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol: Similar structure but with different substitution pattern, which may influence its chemical properties.

    ®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol: Contains a single fluorine atom, potentially altering its interactions and reactivity.

Uniqueness

The unique combination of amino, chloro, and difluoro groups in ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1

InChI Key

UOYLTWDKRWFKNQ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@H](CO)N)F)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1C(CO)N)F)Cl)F

Origin of Product

United States

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